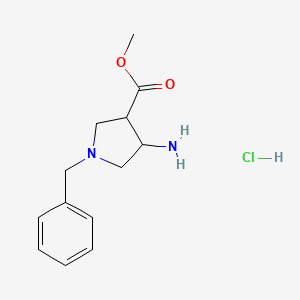

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

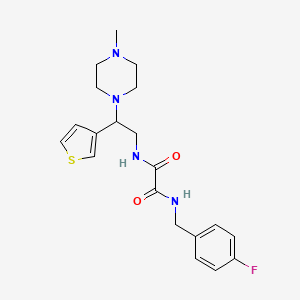

“Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1801292-60-3 . It has a molecular weight of 270.76 . The IUPAC name for this compound is methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is 1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride” is a solid at room temperature . It is shipped at room temperature and is typically stored in a refrigerator .Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

Research demonstrates the utility of derivatives of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride in asymmetric synthesis. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, have been obtained through asymmetric cycloadditions, serving as organocatalysts for Michael additions and aldol reactions. This highlights the compound's potential in modulating asymmetric chemo-selective synthesis, presenting a method to achieve desired enantioselectivity in the production of complex organic molecules (Ruiz-Olalla et al., 2015).

Synthesis of Vicinal Diamine Derivatives

Conjugate addition reactions involving derivatives of Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride have been employed to yield vicinal diamine derivatives. These derivatives are crucial in the asymmetric synthesis of bioactive compounds, including peptidomimetics and renin-inhibitory statin analogs, showcasing the compound's versatility in medicinal chemistry applications (Yoon et al., 2010).

Heterocycles Construction

The compound serves as a precursor in the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, highlighting a method for constructing functionalized heterocycles. Such heterocycles are essential in drug discovery, demonstrating the compound's application in developing therapeutics (Grošelj et al., 2013).

Enantioselective Oxidation

Chiral Mn-aminopyridine complexes, derived from structures similar to Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride, have been shown to catalyze the enantioselective oxidation of arylalkanes. This application underscores the compound's role in the synthesis of optically active alcohols and ketones, crucial in the pharmaceutical industry (Talsi et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-amino-1-benzylpyrrolidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-8-15(9-12(11)14)7-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCOZMXJFAKPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-amino-1-benzylpyrrolidine-3-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2741662.png)

![2-(4-{[1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperazin-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2741668.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2741673.png)

![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)